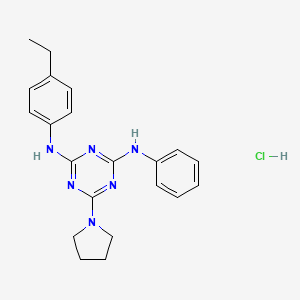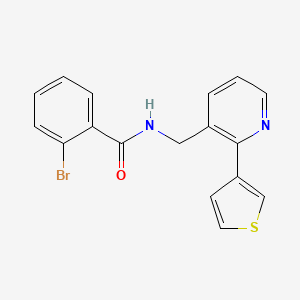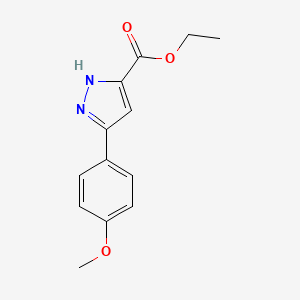
(Biphenyl-4-yloxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Biphenyl-4-yloxy)acetyl chloride is an organic compound with the molecular formula C₁₄H₁₁ClO₂. It is primarily used in proteomics research and is known for its role in various chemical reactions. The compound is characterized by the presence of a biphenyl group attached to an acetyl chloride moiety through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Biphenyl-4-yloxy)acetyl chloride can be synthesized through the reaction of biphenyl-4-ol with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Biphenyl-4-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form biphenyl-4-ol and acetic acid.
Reduction: It can be reduced to (Biphenyl-4-yloxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
Amides and Esters: Formed from substitution reactions
Biphenyl-4-ol and Acetic Acid: Formed from hydrolysis
(Biphenyl-4-yloxy)ethanol: Formed from reduction
Applications De Recherche Scientifique
(Biphenyl-4-yloxy)acetyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (Biphenyl-4-yloxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses to introduce the biphenyl-4-yloxy group into target molecules.
Comparaison Avec Des Composés Similaires
(Biphenyl-4-yloxy)acetyl chloride can be compared with other similar compounds such as:
(Biphenyl-4-yloxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride.
(Biphenyl-4-yloxy)ethanol: Similar structure but with an alcohol group instead of an acetyl chloride.
Uniqueness: The presence of the acetyl chloride group in this compound makes it highly reactive and suitable for a wide range of chemical transformations, distinguishing it from its analogs.
Propriétés
IUPAC Name |
2-(4-phenylphenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORIELQEHOGTBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)



![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)
